LY2090314

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

LY2090314 functions as an ATP-competitive inhibitor of GSK-3 []. This means it binds to the same active site on the enzyme as adenosine triphosphate (ATP), a molecule crucial for energy transfer in cells. By occupying this site, LY2090314 prevents ATP from binding and thereby inhibits GSK-3 activity [].

Potential for Cancer Treatment

GSK-3 plays a vital role in several cellular processes, including cell proliferation, differentiation, and apoptosis (programmed cell death) []. Inhibition of GSK-3 by LY2090314 can lead to:

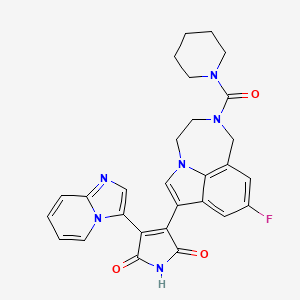

LY2090314 is a synthetic organic compound identified as a potent and selective inhibitor of glycogen synthase kinase-3 (GSK3). Its chemical formula is C28H25FN6O3, and it has a molecular weight of approximately 512.55 g/mol. The compound belongs to the class of 1,4-benzodiazepines, which are characterized by a benzene ring fused to a 1,4-azepine structure. LY2090314 has been primarily investigated for its ability to activate the Wnt/β-catenin signaling pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .

LY2090314 acts as an ATP-competitive inhibitor of GSK3, preventing the phosphorylation of β-catenin, thereby stabilizing it and promoting its accumulation in the nucleus. This stabilization leads to the activation of Wnt target genes, which are essential for various cellular functions. The compound exhibits high selectivity towards GSK3α and GSK3β isoforms, with IC50 values around 1.5 nM and 0.9 nM, respectively .

The biological activity of LY2090314 has been extensively studied in various cancer models, particularly melanoma. In vitro studies show that LY2090314 induces apoptosis in melanoma cell lines at nanomolar concentrations (IC50 ~10 nM) while exhibiting less cytotoxicity against other solid tumor cell lines (IC50 >10 µM) . The compound's ability to stabilize β-catenin is critical for its apoptotic effects; knockdown studies have demonstrated that β-catenin is necessary for the sensitivity of melanoma cells to LY2090314 .

The synthesis of LY2090314 has been documented in various research articles. It involves multiple steps starting from readily available precursors. The detailed synthetic route typically includes the formation of key intermediates followed by cyclization and functionalization reactions to yield the final product. Specific methodologies may vary depending on the research context but generally follow established organic synthesis techniques .

LY2090314 has been explored for its therapeutic potential in treating various cancers, including melanoma and pancreatic cancer. Its mechanism of action through GSK3 inhibition and Wnt pathway activation positions it as a promising candidate for cancer therapies where traditional treatments have failed . Additionally, it has been studied for its effects on pancreatic beta-cell function, suggesting potential implications in diabetes treatment .

Interaction studies have shown that LY2090314 can modulate several signaling pathways beyond GSK3 inhibition. For instance, it has been reported to influence the phosphorylation status of proteins involved in cell cycle regulation and apoptosis, such as E2F1 and mTORC2 components . These interactions highlight the compound's multifaceted role in cellular signaling networks.

Several compounds share structural or functional similarities with LY2090314. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | GSK3 Inhibition | Unique Features |

|---|---|---|---|

| BIO | Indirubin derivative | Yes | Non-selective GSK3 inhibitor; broader activity |

| CHIR99021 | Small molecule | Yes | Highly selective; used in stem cell research |

| TWS119 | Small molecule | Yes | Selective for GSK3β; promotes neurogenesis |

| SB216763 | Small molecule | Yes | Less potent than LY2090314; broader target range |

LY2090314 stands out due to its high selectivity towards both GSK3α and GSK3β isoforms, making it particularly effective in specific cancer contexts while minimizing off-target effects seen with other inhibitors .

LY2090314 demonstrates potent antiproliferative activity across multiple solid tumor models, with particularly notable effects in neuroblastoma and melanoma cell lines. The compound exhibits exceptionally potent inhibition of glycogen synthase kinase-3 isoforms, with half-maximal inhibitory concentration values of 1.5 nanomolar for glycogen synthase kinase-3 alpha and 0.9 nanomolar for glycogen synthase kinase-3 beta [1] [2] [3]. This ATP-competitive inhibition mechanism underlies its broad antitumor activity across diverse cancer cell types.

In neuroblastoma models, LY2090314 exhibits significant growth reduction starting at 20 nanomolar concentrations across multiple cell lines, including NGP, SK-N-AS, and SH-SY-5Y cells [4] [5]. The compound demonstrates efficacy independent of MYCN amplification status, as evidenced by its activity in both MYCN-amplified NGP cells and non-amplified SK-N-AS and SH-SY-5Y cell lines [4] [6]. This broad activity profile suggests that LY2090314 targets fundamental cellular processes beyond MYCN-dependent pathways in neuroblastoma.

The antiproliferative effects extend to other solid tumor models, with melanoma cell lines showing particular sensitivity. LY2090314 induces cytotoxicity in melanoma cells at approximately 10 nanomolar concentrations after 72 hours of treatment, demonstrating remarkable potency compared to other solid tumor cell lines where half-maximal inhibitory concentrations exceed 10 micromolar [7] [8]. This selective sensitivity in melanoma cells correlates with the compound's ability to activate Wnt signaling pathways through beta-catenin stabilization.

Mechanistic studies reveal that LY2090314 selectively inhibits glycogen synthase kinase-3 activity by preventing ATP binding to the kinase active site [9] [2]. This inhibition results in reduced phosphorylation of downstream substrates, including beta-catenin at serine 33/37 and threonine 41 residues, leading to protein stabilization and subsequent activation of Wnt signaling pathways [7] [10]. The compound shows greater than 10-fold selectivity for glycogen synthase kinase-3 over a panel of 40 kinases at 20 micromolar concentrations, confirming its specificity for the target enzyme [11] [3].

Induction of Apoptosis via Caspase-3 Activation and Survivin Downregulation

LY2090314 induces apoptotic cell death through multiple convergent pathways, with caspase-3 activation and survivin downregulation serving as key mechanistic components. In neuroblastoma cell lines, treatment with LY2090314 results in significant increases in cleaved caspase-3 expression, indicating activation of the intrinsic apoptotic pathway [4] [5]. This activation occurs in a dose-dependent manner, with notable increases observed at concentrations ranging from 20 to 80 nanomolar across NGP, SK-N-AS, and SH-SY-5Y cell lines.

The compound simultaneously induces cleavage of poly ADP-ribose polymerase, a well-established downstream target of activated caspase-3 [4] [5]. This dual activation pattern confirms that LY2090314 triggers canonical apoptotic pathways rather than alternative cell death mechanisms. Western blot analysis demonstrates that cleaved poly ADP-ribose polymerase levels increase progressively with higher concentrations of LY2090314, providing additional evidence for dose-dependent apoptotic induction.

Survivin, a member of the inhibitor of apoptosis protein family, represents a critical target for LY2090314-induced apoptosis [4] [5]. The compound significantly reduces survivin protein levels in neuroblastoma cell lines, with reductions observed at concentrations as low as 20 nanomolar. This downregulation of survivin removes a key inhibitory signal for apoptosis, permitting caspase-3 activation to proceed unimpeded. The inverse relationship between survivin levels and caspase-3 activation suggests that survivin downregulation may be an upstream event in the apoptotic cascade triggered by LY2090314.

Functional confirmation of apoptotic induction comes from caspase-3/7 activity assays, which demonstrate significant increases in enzymatic activity following LY2090314 treatment [4] [12]. In melanoma cell lines, caspase-3/7 activation occurs at single-digit nanomolar concentrations, indicating that the apoptotic response may be even more sensitive in these cells compared to neuroblastoma models [7]. This enhanced sensitivity correlates with the observed selective cytotoxicity of LY2090314 in melanoma versus other solid tumor cell lines.

The mechanistic basis for survivin downregulation involves glycogen synthase kinase-3 inhibition-mediated effects on protein stability and transcriptional regulation [13]. Survivin expression is normally maintained through phosphorylation-dependent stabilization mechanisms, and glycogen synthase kinase-3 inhibition disrupts these pathways. Additionally, beta-catenin stabilization resulting from glycogen synthase kinase-3 inhibition may indirectly influence survivin expression through transcriptional mechanisms, creating a coordinated cellular response that favors apoptotic cell death.

Modulation of Cell Cycle Regulators: Cyclin D1 and β-Catenin Stabilization

LY2090314 exerts profound effects on cell cycle regulation through dual mechanisms involving cyclin D1 downregulation and beta-catenin stabilization. These seemingly contradictory effects reflect the complex role of glycogen synthase kinase-3 in cellular signaling networks and highlight the compound's ability to simultaneously promote cell cycle exit and activate specific transcriptional programs.

Cyclin D1, a key regulatory protein controlling G1/S phase transition, undergoes significant downregulation following LY2090314 treatment [4] [5]. In neuroblastoma cell lines, cyclin D1 protein levels decrease substantially at concentrations ranging from 20 to 80 nanomolar, with the most pronounced effects observed at higher concentrations. This downregulation contributes to cell cycle arrest and provides a mechanistic explanation for the compound's antiproliferative effects. The reduction in cyclin D1 levels correlates with decreased cellular proliferation rates and enhanced susceptibility to apoptotic signals.

Paradoxically, LY2090314 simultaneously induces beta-catenin stabilization through inhibition of glycogen synthase kinase-3-mediated phosphorylation [7] [10]. Treatment with 20 nanomolar LY2090314 promotes time-dependent stabilization of beta-catenin total protein levels, with maximal effects observed within 24 to 48 hours of treatment. This stabilization results from reduced phosphorylation at serine 33/37 and threonine 41 residues, which normally target beta-catenin for ubiquitination and proteasomal degradation.

The stabilized beta-catenin accumulates in cellular compartments and activates T-cell factor/lymphoid enhancer factor-dependent transcription [7]. This activation is confirmed by increased expression of Axin2, a well-established Wnt responsive gene that serves as a marker of pathway activation. Gene expression analysis demonstrates time- and dose-dependent increases in Axin2 mRNA levels following LY2090314 treatment, confirming functional activation of Wnt signaling pathways.

Western blot analysis reveals that LY2090314 effectively reduces the phosphorylation of both glycogen synthase kinase-3 alpha and beta isoforms at their activating tyrosine residues [4] [5]. Phosphorylation of glycogen synthase kinase-3 alpha at tyrosine 279 and glycogen synthase kinase-3 beta at tyrosine 216 decreases by 70 to 90 percent in NGP and SH-SY-5Y cell lines following treatment. Simultaneously, phosphorylation at inhibitory serine residues also decreases, indicating comprehensive inhibition of glycogen synthase kinase-3 activity.

The differential effects on cyclin D1 and beta-catenin reflect the distinct cellular contexts in which these proteins function. While beta-catenin stabilization typically promotes cell proliferation in many contexts, in certain cancer cell types, particularly melanoma, this stabilization paradoxically triggers apoptotic responses [7]. This context-dependent effect explains why LY2090314 can simultaneously stabilize beta-catenin and induce cell death, suggesting that the cellular response to Wnt pathway activation depends on additional factors such as mutation status and cellular differentiation state.

Synergistic Effects with Platinum-Based Chemotherapeutic Agents

LY2090314 demonstrates remarkable synergistic activity when combined with platinum-based chemotherapeutic agents, enhancing therapeutic efficacy across multiple cancer models. The most extensively studied combination involves pemetrexed and carboplatin, which underwent clinical evaluation in a first-in-human phase I dose-escalation study [14] [15]. This combination achieved a maximum tolerated dose of 40 milligrams of LY2090314 when administered intravenously every three weeks alongside standard doses of pemetrexed and carboplatin.

Clinical evidence of synergistic activity emerged from the phase I study, which enrolled 41 patients with advanced solid tumors, including significant representation of non-small cell lung cancer and mesothelioma [14]. The combination therapy resulted in five confirmed partial responses, including three patients with non-small cell lung cancer, one with mesothelioma, and one with breast cancer. Additionally, 19 patients experienced stable disease, suggesting that the combination may provide clinical benefit even in heavily pretreated patient populations.

Preclinical studies have demonstrated that LY2090314 enhances the efficacy of cisplatin and carboplatin in solid tumor cancer cell lines through multiple mechanisms [9] [16]. The compound appears to sensitize cancer cells to platinum-induced DNA damage, potentially through modulation of DNA repair pathways and cell cycle checkpoint mechanisms. This sensitization effect is particularly pronounced in cancer cells with deficient DNA repair mechanisms, suggesting that glycogen synthase kinase-3 inhibition may exploit synthetic lethal interactions.

Small cell lung cancer models provide additional evidence for synergistic activity between LY2090314 and platinum agents [17]. In a comprehensive screen of 63 small cell lung cancer cell lines, LY2090314 showed minimal activity as a single agent, with half-maximal inhibitory concentrations exceeding 20 micromolar in most lines. However, when combined with etoposide and carboplatin, the compound produced greater than additive cell killing in approximately 40 percent of the cell lines tested. Specific examples include the COLO668 cell line, where LY2090314 alone showed minimal activity but achieved sub-nanomolar half-maximal inhibitory concentrations when combined with etoposide and carboplatin.

The synergistic mechanism involves multiple pathways, including enhanced apoptotic signaling and cell cycle checkpoint disruption [18] [19]. LY2090314 treatment results in increased levels of cleaved poly ADP-ribose polymerase and cleaved caspase-3 when combined with platinum agents, indicating amplified apoptotic responses. Additionally, the combination promotes cell cycle arrest in G2/M phase, potentially increasing the duration of DNA damage checkpoint activation and enhancing the cytotoxic effects of platinum-induced DNA lesions.

Pharmacokinetic studies reveal that LY2090314 exhibits rapid clearance with a short terminal elimination half-life of approximately 1.8 to 3.4 hours in humans [3] [14]. Despite this rapid clearance, the compound achieves sufficient exposure to produce transient upregulation of beta-catenin in peripheral blood mononuclear cells, confirming target engagement at clinically relevant doses. The combination with platinum agents does not appear to significantly alter the pharmacokinetic profile of either component, supporting the feasibility of combination therapy approaches.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

Inhibition of GSK-3β activity suppresses HCC malignant phenotype by inhibiting glycolysis via activating AMPK/mTOR signaling

Guoxu Fang, Peilin Zhang, Jingfeng Liu, Xu Zhang, Xiangjie Zhu, Rong Li, Hongyang WangPMID: 31404613 DOI: 10.1016/j.canlet.2019.08.003

Abstract

Glycogen synthase kinase-3 beta (GSK-3β) has been shown to play a critical role in the development of many cancers, but its role in hepatocellular carcinoma (HCC) remains unclear. Deregulating cellular energetics is a signature hallmark of cancer, therefore modulating cancer metabolism has become an attractive anti-cancer approach in recent years. As a key enzyme in glucose metabolism, understanding the role of GSK-3β in cancer metabolic process may facilitate the development of effective therapeutic approach for HCC. In this study, we showed that inhibition of GSK-3β led to diminished viability, metastasis and tumorigenicity in HCC cells. Suppression of GSK-3β activity also reduced glucose consumption, lactate production and adenosine triphosphate (ATP) levels in HCC cells. The decreased extracellular acidification rate (ECAR) and down-regulated key enzymes on the glycolysis pathway by GSK3β inhibition demonstrated that GSK-3β was involved in glycolysis process of HCC. Mechanistically, the metabolic change and anti-cancer effect by GSK-3β inhibition was achieved mainly through activation of adenosine 5'-monophosphate (AMP)-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) signaling, which negatively affected glycolysis and cell proliferation. The results from primary HCC cells and from in vivo nude mice model confirmed our observations. Our study results indicated that GSK-3β may become a promising therapeutic target for HCC.Modulating TAK1 Expression Inhibits YAP and TAZ Oncogenic Functions in Pancreatic Cancer

Raffaela Santoro, Marco Zanotto, Francesca Simionato, Camilla Zecchetto, Valeria Merz, Chiara Cavallini, Geny Piro, Fabio Sabbadini, Federico Boschi, Aldo Scarpa, Davide MelisiPMID: 31562256 DOI: 10.1158/1535-7163.MCT-19-0270

Abstract

YAP and TAZ are central determinants of malignancy; however, their functions remain still undruggable. We identified TGFβ-activated kinase 1 (TAK1) as a central hub integrating the most relevant signals sustaining pancreatic cancer aggressiveness and chemoresistance. Glycogen synthase kinase (GSK)3 is known to stabilize TAK1, and its inhibition causes a reduction in TAK1 levels. Here, we hypothesized that TAK1 could sustain YAP/TAZ program, and thus, modulation of TAK1 expression through the inhibition of GSK3 could impair YAP/TAZ functions in pancreatic cancer.Differentially expressed transcripts between pancreatic cancer cells expressing scramble or-specific shRNA were annotated for functional interrelatedness by ingenuity pathway analysis. TAK1 expression was modulated by using different GSK3 inhibitors, including LY2090314.

activity of LY2090314 alone or in combination with nab-paclitaxel was evaluated in an orthotopic nude mouse model.Differential gene expression profiling revealed significant association of TAK1 expression with HIPPO and ubiquitination pathways. We measured a significant downregulation of YAP/TAZ and their regulated genes in shTAK1 cells. TAK1 prevented YAP/TAZ proteasomal degradation in a kinase independent manner, through a complex with TRAF6, thereby fostering their K63-ubiquitination versus K48-ubiquitination. Pharmacologic modulation of TAK1 by using GSK3 inhibitors significantly decreased YAP/TAZ levels and suppressed their target genes and oncogenic functions.

, LY2090314 plus nab-paclitaxel significantly prolonged mice survival duration.Our study demonstrates a unique role for TAK1 in controlling YAP/TAZ in pancreatic cancer. LY2090314 is a novel agent that warrants further clinical development in combination with nab-paclitaxel for the treatment of pancreatic cancer.

Berberine coated mannosylated liposomes curtail RANKL stimulated osteoclastogenesis through the modulation of GSK3β pathway via upregulating miR-23a

Sali Sujitha, Mahaboobkhan RasoolPMID: 31261037 DOI: 10.1016/j.intimp.2019.105703

Abstract

Drug-induced microRNAs manifest significant therapeutic approaches; however, such progress in the treatment of osteopathic disorders including osteoporosis and rheumatoid arthritis still remains obscure. Contrarily, non-specific drug delivery, at high doses, increases the risk of side effects and reduces drug therapeutic efficacy. Accordingly, the present study was designed to examine the therapeutic effect of berberine coated mannosylated liposomes (ML-BBR) on RANKL (100 ng/ml) stimulated bone marrow-derived monocytes/macrophages (BMMs) via altering miR-23a expression. Initial studies using confocal microscopy showed successful internalization of ML-BBR in RANKL stimulated BMMs. Treatment with ML-BBR abrogated the increased osteoclast formation in BMM cells via inhibiting phosphorylated glutathione synthase kinase beta (p-GSK3β) mediated NFATc1 activation. Consequently, ML-BBR also attenuated the expression of bone-degrading enzymes (TRAP, cathepsin K and MMP-9) thereby inhibiting the bone resorptive activity of osteoclasts. Moreover, ML-BBR induced the expression levels of miR-23a at the gene level, which in turn attenuated GSK3β/p-GSK3β expression as confirmed via blotting analysis. Further miR-23a inhibition of the GSK3β phosphorylation was confirmed using luciferase reporter assay. Comparatively, LY2090314 (GSK3β inhibitor) treatment inhibited the protein level expression of GSK3β/p-GSK3β. However, LY2090314 treatment induced a basal level expression of miR-23a owing to the suggestion that ML-BBR has an influential role in upregulating miR-23a level to inhibit GSK-3β phosphorylation. Cumulatively, our findings endorsed that preferential internalization of ML-BBR by BMMs effectively modulated the RANKL/p-GSK3β pathway and curtailed the osteoclast-mediated bone erosion possibly through post-transcriptional gene silencing via miR-23a.An open-label phase 2 study of glycogen synthase kinase-3 inhibitor LY2090314 in patients with acute leukemia

David A Rizzieri, Sarah Cooley, Olatoyosi Odenike, Lisette Moonan, Kay Hoong Chow, Kimberley Jackson, Xuejing Wang, Leslie Brail, Gautam BorthakurPMID: 26735141 DOI: 10.3109/10428194.2015.1122781

Abstract

This open-label, Phase-2 study investigated the safety of LY2090314 (GSK-3 inhibitor) in AML patients. Twenty patients received 40-mg LY2090314 (50-mg ranitidine pretreatment) as follows: Cohort 1 - days 1, 8, and 15 of a 28-d cycle (n = 7); Cohort 2 - days 1, 5, and 9 of a 21-d cycle (n = 6); Cohort 3 - days 1, 5, 9, and 12 of a 21-d cycle (n = 7). Decreased appetite (n = 7) and nausea (n = 4) were the most frequently reported possibly drug-related non-hematologic treatment-emergent adverse events (TEAEs). Hematologic TEAEs included febrile neutropenia (n = 2), thrombocytopenia (n = 1), and anemia (n = 1). Atrial flutter (n = 1), QT interval prolongation (n = 3), and visual disturbances (n = 2) were observed, but were not clinically significant (investigator assessed). Although β-catenin levels indicated an on-target effect, no complete or partial remissions were observed. Pharmacokinetics were consistent with a previous Phase 1 study. These data suggest that single-agent LY2090314 has acceptable safety but limited clinical benefit in AML patients at the dose/frequencies investigated.Investigational small-molecule drug selectively suppresses constitutive CYP2B6 activity at the gene transcription level: physiologically based pharmacokinetic model assessment of clinical drug interaction risk

Maciej J Zamek-Gliszczynski, Michael A Mohutsky, Jessica L F Rehmel, Alice B KePMID: 24658455 DOI: 10.1124/dmd.114.057018

Abstract

The glycogen synthase kinase-3 inhibitor LY2090314 specifically impaired CYP2B6 activity during in vitro evaluation of cytochrome P450 (P450) enzyme induction in human hepatocytes. CYP2B6 catalytic activity was significantly decreased following 3-day incubation with 0.1-10 μM LY2090314, on average by 64.3% ± 5.0% at 10 μM. These levels of LY2090314 exposure were not cytotoxic to hepatocytes and did not reduce CYP1A2 and CYP3A activities. LY2090314 was not a time-dependent CYP2B6 inhibitor, did not otherwise inhibit enzyme activity at concentrations ≤10 μM, and was not metabolized by CYP2B6. Thus, mechanism-based inactivation or other direct interaction with the enzyme could not explain the observed reduction in CYP2B6 activity. Instead, LY2090314 significantly reduced CYP2B6 mRNA levels (Imax = 61.9% ± 1.4%; IC50 = 0.049 ± 0.043 μM), which were significantly correlated with catalytic activity (r(2) = 0.87, slope = 0.77; Imax = 57.0% ± 10.8%, IC50 = 0.057 ± 0.027 μM). Direct inhibition of constitutive androstane receptor by LY2090314 is conceptually consistent with the observed CYP2B6 transcriptional suppression (Imax = 100.0% ± 10.8% and 57.1% ± 2.4%; IC50 = 2.5 ± 1.2 and 2.1 ± 0.4 μM for isoforms 1 and 3, respectively) and may be sufficiently extensive to overcome the weak but potent activation of pregnane X receptor by ≤10 μM LY2090314 (19.3% ± 2.2% of maximal rifampin response, apparent EC50 = 1.2 ± 1.1 nM). The clinical relevance of these findings was evaluated through physiologically based pharmacokinetic model simulations. CYP2B6 suppression by LY2090314 is not expected clinically, with a projected <1% decrease in hepatic enzyme activity and <1% decrease in hydroxybupropion exposure following bupropion coadministration. However, simulations showed that observed CYP2B6 suppression could be clinically relevant for a drug with different pharmacokinetic properties from LY2090314.Antiproliferative and apoptotic effect of LY2090314, a GSK-3 inhibitor, in neuroblastoma in vitro

Selvi Kunnimalaiyaan, Victoriana K Schwartz, Iris Alao Jackson, T Clark Gamblin, Muthusamy KunnimalaiyaanPMID: 29751783 DOI: 10.1186/s12885-018-4474-7

Abstract

Neuroblastoma (NB) is a devastating disease. Despite recent advances in the treatment of NB, about 60% of high-risk NB will have relapse and therefore long-term event free survival is very minimal. We have reported that targeting glycogen synthase kinase-3 (GSK-3) may be a potential strategy to treat NB. Consequently, investigating LY2090314, a clinically relevant GSK-3 inhibitor, on NB cellular proliferation and may be beneficial for NB treatment.The effect of LY2090314 was compared with a previously studied GSK-3 inhibitor, Tideglusib. Colorimetric, clonogenic, and live-cell image confluency assays were used to study the proliferative effect of LY2090314 on NB cell lines (NGP, SK-N-AS, and SH-SY-5Y). Western blotting and caspase glo assay were performed to determine the mechanistic function of LY2090314 in NB cell lines.

LY2090314 treatment exhibited significant growth reduction starting at a 20 nM concentration in NGP, SK-N-AS, and SH-SY-5Y cells. Western blot analysis indicated that growth suppression was due to apoptosis as evidenced by an increase in pro-apoptotic markers cleaved PARP and cleaved caspase-3 and a reduction in the anti-apoptotic protein, survivin. Further, treatment significantly reduced the level of cyclin D1, a key regulatory protein of the cell cycle and apoptosis. Functionally, this was confirmed by an increase in caspase activity. LY2090314 treatment reduced the expression levels of phosphorylated GSK-3 proteins and increased the stability of β-catenin in these cells.

LY2090314 effectively reduces growth of both human MYCN amplified and non-amplified NB cell lines in vitro. To our knowledge, this is the first study to look at the effect of LY2090314 in NB cell lines. These results indicate that GSK-3 may be a therapeutic target for NB and provide rationale for further preclinical analysis using LY2090314.

A first-in-human phase I dose-escalation, pharmacokinetic, and pharmacodynamic evaluation of intravenous LY2090314, a glycogen synthase kinase 3 inhibitor, administered in combination with pemetrexed and carboplatin

Jhanelle E Gray, Jeffrey R Infante, Les H Brail, George R Simon, Jennifer F Cooksey, Suzanne F Jones, Daphne L Farrington, Adeline Yeo, Kimberley A Jackson, Kay H Chow, Maciej J Zamek-Gliszczynski, Howard A Burris 3rdPMID: 26403509 DOI: 10.1007/s10637-015-0278-7

Abstract

LY2090314 (LY) is a glycogen synthase kinase 3 inhibitor with preclinical efficacy in xenograft models when combined with platinum regimens. A first-in-human phase 1 dose-escalation study evaluated the combination of LY with pemetrexed/carboplatin.Forty-one patients with advanced solid tumors received single-dose LY monotherapy lead-in and 37 patients received LY (10-120 mg) plus pemetrexed/carboplatin (500 mg/m(2) and 5-6 AUC, respectively) across 8 dose levels every 21 days. Primary objective was maximum tolerated dose (MTD) determination; secondary endpoints included safety, antitumor activity, pharmacokinetics, and beta-catenin pharmacodynamics.

MTD of LY with pemetrexed/carboplatin was 40 mg. Eleven dose-limiting toxicities (DLTs) occurred in ten patients. DLTs during LY monotherapy occurred at ≥ 40 mg: grade 2 visual disturbance (n = 1) and grade 3/4 peri-infusional thoracic pain during or shortly post infusion (n = 4; chest, upper abdominal, and back pain). Ranitidine was added after de-escalation to 80 mg LY to minimize peri-infusional thoracic pain. Following LY with pemetrexed/carboplatin therapy, DLTs included grade 3/4 thrombocytopenia (n = 4) and grade 4 neutropenia (n = 1). Best overall response by RECIST included 5 confirmed partial responses (non-small cell lung cancer [n = 3], mesothelioma, and breast cancer) and 19 patients having stable disease. Systemic LY exposure was approximately linear over dose range studied. Transient upregulation of beta-catenin measured in peripheral blood mononuclear cells (PBMCs) occurred at 40 mg LY.

The initial safety profile of LY2090314 was established. MTD LY dose with pemetrexed/carboplatin is 40 mg IV every 3 weeks plus ranitidine. Efficacy of LY plus pemetrexed/carboplatin requires confirmation in randomized trials.

Efficient Generation of Small Intestinal Epithelial-like Cells from Human iPSCs for Drug Absorption and Metabolism Studies

Ryosuke Negoro, Kazuo Takayama, Kanae Kawai, Kazuo Harada, Fuminori Sakurai, Kazumasa Hirata, Hiroyuki MizuguchiPMID: 30472010 DOI: 10.1016/j.stemcr.2018.10.019

Abstract

The small intestine plays an important role in the absorption and metabolism of oral drugs. In the current evaluation system, it is difficult to predict the precise absorption and metabolism of oral drugs. In this study, we generated small intestinal epithelial-like cells from human induced pluripotent stem cells (hiPS-SIECs), which could be applied to drug absorption and metabolism studies. The small intestinal epithelial-like cells were efficiently generated from human induced pluripotent stem cell by treatment with WNT3A, R-spondin 3, Noggin, EGF, IGF-1, SB202190, and dexamethasone. The gene expression levels of small intestinal epithelial cell (SIEC) markers were similar between the hiPS-SIECs and human adult small intestine. Importantly, the gene expression levels of colonic epithelial cell markers in the hiPS-SIECs were much lower than those in human adult colon. The hiPS-SIECs generated by our protocol exerted various SIEC functions. In conclusion, the hiPS-SIECs can be utilized for evaluation of drug absorption and metabolism.Repression of GSK3 restores NK cell cytotoxicity in AML patients

Reshmi Parameswaran, Parameswaran Ramakrishnan, Stephen A Moreton, Zhiqiang Xia, Yongchun Hou, Dean A Lee, Kalpana Gupta, Marcos deLima, Rose C Beck, David N WaldPMID: 27040177 DOI: 10.1038/ncomms11154

Abstract

Natural killer cells from acute myeloid leukaemia patients (AML-NK) show a dramatic impairment in cytotoxic activity. The exact reasons for this dysfunction are not fully understood. Here we show that the glycogen synthase kinase beta (GSK3β) expression is elevated in AML-NK cells. Interestingly, GSK3 overexpression in normal NK cells impairs their ability to kill AML cells, while genetic or pharmacological GSK3 inactivation enhances their cytotoxic activity. Mechanistic studies reveal that the increased cytotoxic activity correlates with an increase in AML-NK cell conjugates. GSK3 inhibition promotes the conjugate formation by upregulating LFA expression on NK cells and by inducing ICAM-1 expression on AML cells. The latter is mediated by increased NF-κB activation in response to TNF-α production by NK cells. Finally, GSK3-inhibited NK cells show significant efficacy in human AML mouse models. Overall, our work provides mechanistic insights into the AML-NK dysfunction and a potential NK cell therapy strategy.Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma--Application of LY2090314, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3

Jennifer M Atkinson, Kenneth B Rank, Yi Zeng, Andrew Capen, Vipin Yadav, Jason R Manro, Thomas A Engler, Marcio ChedidPMID: 25915038 DOI: 10.1371/journal.pone.0125028